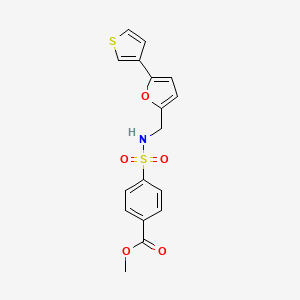

methyl 4-(N-((5-(thiophen-3-yl)furan-2-yl)methyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, methyl 4-(N-((5-(thiophen-3-yl)furan-2-yl)methyl)sulfamoyl)benzoate, is a complex organic molecule that likely contains a benzene sulfonamide moiety, a thiophene ring, and a furan ring. These structural features are common in various sulfonamide compounds, which have been studied for their potential applications in pharmaceuticals and materials science due to their interesting chemical and physical properties.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, similar sulfonamide compounds have been synthesized through reactions involving sulfonyl chlorides and amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . This suggests that a similar approach could be used for the synthesis of the compound , possibly involving the reaction of an appropriate sulfonyl chloride with an amine containing a thiophen-3-yl and furan-2-yl moiety.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using techniques such as X-ray diffraction, as demonstrated for compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . Additionally, Density Functional Theory (DFT) calculations can provide insights into the geometry and electronic structure of these molecules, as seen in the studies of related sulfonamides . These analyses can reveal the conformation of the molecule and the nature of intramolecular interactions, such as sulfur(II)–oxygen interactions observed in similar compounds .

Chemical Reactions Analysis

The reactivity of sulfonamide compounds can be influenced by the presence of heterocyclic rings such as thiophene and furan. For example, the reaction of 4-hydroxy-5-methyl-3(2H)-furanone with cysteine or hydrogen sulfide at high temperatures resulted in the formation of various sulfur-containing heterocyclic compounds . This indicates that the thiophen-3-yl and furan-2-yl groups in the compound of interest may participate in similar thermal reactions, potentially leading to the formation of a diverse array of volatile compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be characterized using spectroscopic methods such as FT-IR and FT-Raman, as well as thermal analysis . Quantum mechanical calculations can provide additional information on properties like electric dipole moment, hyperpolarizability, and molecular electrostatic potential, which are relevant for understanding the reactivity and non-linear optical properties of the compound . Furthermore, the analysis of frontier molecular orbitals, chemical hardness, and electrophilicity can offer insights into the chemical behavior of the molecule under various conditions .

Scientific Research Applications

Synthesis and Characterization

A study on a thiourea derivative closely related to the compound of interest explored its synthesis and characterization through various analytical techniques, including FT-IR, FT-Raman, and NMR. The study highlights the importance of such compounds in understanding molecular geometry and spectral properties, which are crucial for applications in materials science and chemistry (Singh et al., 2013).

Catalytic Applications

Research into the catalytic properties of iron-methyl complexes with N-heterocyclic carbene ligands, including reactions with furans and thiophenes, suggests potential applications of similar compounds in catalysis. This study provides a basis for the development of new catalytic systems for organic synthesis, highlighting the role of such compounds in facilitating bond activation and borylation reactions (Hatanaka et al., 2010).

Pharmaceutical Research

In pharmaceutical research, compounds with a similar core structure have been investigated for their potential as adenosine receptor ligands. These studies are critical for the development of new therapeutics, especially for conditions like neuropathic pain, demonstrating the relevance of such compounds in medicinal chemistry (Betti et al., 2019).

Material Science

A study on the electrochemical synthesis of a water-soluble and self-doped polythiophene derivative sheds light on the importance of similar compounds in material science, especially for applications in conductive polymers. These findings are crucial for the development of new materials with specific electrical properties (Turac et al., 2008).

Environmental Chemistry

Compounds related to the chemical of interest have been explored for their corrosion inhibition properties, offering insights into their potential applications in protecting metals against corrosion. This research is significant for industries where material longevity and integrity are critical (Ammal et al., 2018).

Mechanism of Action

Target of Action

Methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate is a complex organic compound that contains thiophene and furan rings. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects . Similarly, indole derivatives, which share structural similarities with furan, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Thiophene and indole derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Thiophene and indole derivatives are known to exhibit a variety of pharmacological properties .

properties

IUPAC Name |

methyl 4-[(5-thiophen-3-ylfuran-2-yl)methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S2/c1-22-17(19)12-2-5-15(6-3-12)25(20,21)18-10-14-4-7-16(23-14)13-8-9-24-11-13/h2-9,11,18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSRXHOISBMGPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2517275.png)

![4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2517283.png)

![7-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2517286.png)

![1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2517288.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)

![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)